Ethyl 1-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-isopropylpyrimidin-2-yl)piperidine-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 1-[4-[2-(4-ethoxyanilino)-2-oxoethoxy]-6-propan-2-ylpyrimidin-2-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O5/c1-5-32-20-9-7-19(8-10-20)26-22(30)16-34-23-15-21(17(3)4)27-25(28-23)29-13-11-18(12-14-29)24(31)33-6-2/h7-10,15,17-18H,5-6,11-14,16H2,1-4H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZEHYJQFKAQGEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)COC2=NC(=NC(=C2)C(C)C)N3CCC(CC3)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-(2-((4-ethoxyphenyl)amino)-2-oxoethoxy)-6-isopropylpyrimidin-2-yl)piperidine-4-carboxylate is a complex organic compound notable for its potential biological activities. This compound, with a molecular formula of and a molecular weight of 470.6 g/mol, contains several functional groups that may contribute to its pharmacological properties.
Biological Activity Overview
Research into the biological activity of this compound has revealed significant potential in various therapeutic areas. The following sections summarize key findings related to its antibacterial, antifungal, and anticancer activities.
Antibacterial Activity
A study focusing on similar ethyl derivatives demonstrated that compounds with structural similarities exhibited significant antibacterial effects against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . The presence of the ethoxyphenyl and piperidine moieties in the structure is believed to enhance membrane permeability, allowing better interaction with bacterial targets.
Anticancer Potential
Preliminary studies suggest that compounds similar to this compound may possess anticancer properties. The structural components may interact with specific cellular pathways involved in cancer cell proliferation and apoptosis . Further investigation is necessary to elucidate these mechanisms.
Case Studies
- Study on Antimicrobial Efficacy : A series of synthesized compounds were tested for their antimicrobial efficacy, revealing that those with similar structural features to our compound exhibited promising results against multiple bacterial strains .
- Anticancer Research : In vitro studies have indicated that similar derivatives can induce apoptosis in cancer cell lines, suggesting a potential pathway for therapeutic development .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.6 g/mol |
| Antibacterial Activity | Effective against E. coli, S. aureus |
| Antifungal Activity | Effective against C. albicans |
| Anticancer Potential | Induces apoptosis in cancer cells |
Comparison with Similar Compounds
Conformational Analysis and Computational Insights
The piperidine ring in the target compound adopts a chair conformation with a puckering amplitude (q) of ~0.5 Å and a phase angle (θ) of ~60°, as determined by Cremer-Pople parameters . This contrasts with 2,2,6,6-tetramethylpiperidin-4-yl derivatives, where steric hindrance forces a flattened chair (q ~0.3 Å). The increased puckering in the target compound may enhance its ability to fit into enzyme active sites .
Q & A
Basic: What are the key considerations for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions requiring precise control of solvents, temperature, and reaction times. Polar solvents like ethanol are commonly used to enhance solubility of intermediates, while temperatures ranging from room temperature to 60°C are optimal for minimizing side reactions . Critical steps include:
- Coupling reactions : The 2-((4-ethoxyphenyl)amino)-2-oxoethoxy group is introduced via nucleophilic substitution or amidation, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) effectively isolates intermediates. HPLC (High-Performance Liquid Chromatography) with C18 columns and acetonitrile/water mobile phases ensures >95% purity .
Basic: Which spectroscopic methods are most reliable for structural characterization?
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the pyrimidine and piperidine rings. Key signals include:
- Mass Spectrometry (MS) : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]) and fragments like the loss of CO from the ester group .
Advanced: How can conflicting spectral data (e.g., unexpected NMR splitting) be resolved?
Data contradictions often arise from dynamic processes (e.g., ring puckering) or impurities. Strategies include:
- Variable-temperature NMR : Cooling to −40°C slows piperidine ring puckering, simplifying splitting patterns .
- X-ray crystallography : Using SHELX for refinement, the piperidine ring’s chair conformation and substituent orientations can be unambiguously assigned .
- DFT calculations : Compare experimental C NMR shifts with computed values (B3LYP/6-31G**) to validate tautomeric forms .
Advanced: What experimental designs address low yields in the final coupling step?
Low yields (<40%) may stem from steric hindrance at the pyrimidine C2 position. Solutions:
- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30 minutes at 100°C, improving yields to 60–65% .
- Orthogonal protection : Temporarily protect the piperidine nitrogen with Boc (tert-butoxycarbonyl) to prevent side reactions during coupling .
Advanced: How can conformational flexibility of the piperidine ring impact biological activity?
The piperidine ring’s puckering (quantified via Cremer-Pople parameters) influences binding to target proteins. Methods:
- Molecular dynamics simulations : Analyze chair vs. boat conformations over 100 ns trajectories (AMBER force field) .
- Pharmacophore modeling : Map electrostatic/hydrophobic features of the dominant chair conformation to receptor pockets (e.g., kinase ATP-binding sites) .
Basic: What biological targets are hypothesized for this compound?
The 4-ethoxyphenyl and ester groups suggest dual activity:
- Kinase inhibition : Pyrimidine mimics ATP’s adenine, while the piperidine carboxylate chelates Mg in active sites .
- GPCR modulation : The ethoxy group may interact with hydrophobic transmembrane domains (e.g., serotonin receptors) .
Advanced: What methodologies validate thermal stability for long-term storage?
- Thermogravimetric analysis (TGA) : Decomposition onset >200°C indicates suitability for room-temperature storage .
- Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC (e.g., ester hydrolysis <5%) .
Advanced: How can computational models guide SAR (Structure-Activity Relationship) studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
